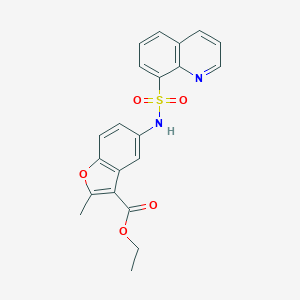![molecular formula C16H13N3O3S B280868 3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280868.png)
3-[(8-quinolinylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(8-quinolinylsulfonyl)amino]benzamide is an organic compound with the molecular formula C16H13N3O3S It features a quinoline ring system attached to a benzamide moiety through a sulfonamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-quinolinylsulfonyl)amino]benzamide typically involves the following steps:
Formation of Quinoline-8-sulfonyl Chloride: Quinoline is first sulfonated using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.
Reaction with Benzamide: The quinoline-8-sulfonyl chloride is then reacted with benzamide in the presence of a base such as pyridine or triethylamine to yield this compound.
The reaction conditions generally involve:
Temperature: Room temperature to moderate heating (25-80°C).
Solvent: Common solvents include dichloromethane or acetonitrile.
Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(8-quinolinylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfenamide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted quinoline or benzamide derivatives, depending on the specific reagents used.
Applications De Recherche Scientifique
3-[(8-quinolinylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-[(8-quinolinylsulfonyl)amino]benzamide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-8-sulfonamide: Lacks the benzamide moiety but shares the quinoline-sulfonamide structure.
Benzamide Derivatives: Compounds like N-(quinolin-8-yl)benzamide, which have similar structural features but different functional groups.
Uniqueness
3-[(8-quinolinylsulfonyl)amino]benzamide is unique due to its combined quinoline and benzamide structures linked through a sulfonamide group. This unique structure may confer specific biological activities or chemical reactivity not observed in simpler analogs.
Propriétés
Formule moléculaire |
C16H13N3O3S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20) |
Clé InChI |
UDNWVZZNBNCIOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)
![4-ETHOXY-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B280793.png)
![4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![2-METHOXYETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B280799.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)


![BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B280813.png)
